2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid
Description
2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid is a pyridine-based derivative characterized by a trifluoroethoxy substituent at position 5, a chlorine atom at position 2, and a carboxylic acid group at position 4. This compound’s structure combines electron-withdrawing groups (chloro, trifluoroethoxy) with a carboxylic acid, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity and physicochemical properties are influenced by the interplay of these substituents, which also differentiate it from structurally related compounds .
Properties
IUPAC Name |
2-chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3/c9-6-1-4(7(14)15)5(2-13-6)16-3-8(10,11)12/h1-2H,3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSUVCUSOMVOEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)OCC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 2-chloropyridine undergoes nucleophilic substitution with 2,2,2-trifluoroethanol to form the intermediate 2-chloro-5-(2,2,2-trifluoroethoxy)pyridine.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 2-chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid exhibit antimicrobial properties. Studies have shown that modifications to the pyridine ring can enhance efficacy against various bacterial strains.
Enzyme Inhibition
This compound has been studied for its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been evaluated for its ability to inhibit protein kinases, which play crucial roles in cell signaling and cancer progression.
Table 1: Summary of Biological Activities
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. It is utilized in the synthesis of various pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions.
Cross-Coupling Reactions
In synthetic organic chemistry, this compound can participate in cross-coupling reactions facilitated by palladium catalysts. This process is essential for forming carbon-carbon bonds, enabling the creation of complex molecular architectures.
Development of Advanced Materials
The unique chemical properties of this compound make it suitable for developing advanced materials such as polymers and coatings. Its trifluoroethoxy group enhances the material's hydrophobicity and thermal stability.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of various pyridine derivatives on the CSNK2A kinase. The results indicated that structural modifications to this compound significantly enhanced its potency as an inhibitor, with IC50 values demonstrating effective inhibition at low concentrations.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of this compound were tested against a panel of bacterial strains. The results showed that certain derivatives exhibited enhanced activity compared to standard antibiotics, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro and carboxylic acid groups contribute to the compound’s binding affinity and specificity for its targets . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Comparison with Analogous Pyridine Derivatives
The compound’s structural uniqueness becomes evident when compared to similar pyridine-carboxylic acid derivatives (Table 1). Key analogs include:
Table 1: Structural Comparison of Pyridine Derivatives
| Compound Name | Substituents (Position) | Key Functional Groups | Molecular Weight (g/mol)* |
|---|---|---|---|
| 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid | Cl (2), CF₃CH₂O (5), COOH (4) | Carboxylic acid, trifluoroethoxy, chloro | ~255.5 |
| 3,6-Dichloropyridine-2-carboxylic acid | Cl (3,6), COOH (2) | Carboxylic acid, dichloro | ~192.0 |
| 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl | CH₂OH (2), CH₃ (3), CF₃CH₂O (4) | Hydroxymethyl, methyl, trifluoroethoxy | ~287.7 |
Structural Insights :
- Trifluoroethoxy vs. Alkoxy Groups : The trifluoroethoxy group (CF₃CH₂O) in the target compound enhances electron-withdrawing effects compared to methoxy or ethoxy groups, increasing the acidity of the carboxylic acid (position 4) .
- Chlorine Position: The chlorine at position 2 (vs.
- Carboxylic Acid Placement : The carboxylic acid at position 4 (vs. position 2 in dichloropicolinic acid) alters hydrogen-bonding capacity, impacting solubility and biological interactions .
Physicochemical Properties
Table 2: Key Physicochemical Properties
| Property | Target Compound | 3,6-Dichloropyridine-2-carboxylic acid | 2-Hydroxymethyl-3-methyl-4-(CF₃CH₂O)pyridine HCl |
|---|---|---|---|
| pKa (Carboxylic Acid) | ~2.8 (estimated) | 1.9–2.3 | N/A (no carboxylic acid) |
| LogP (Lipophilicity) | ~1.5 | 1.2 | ~0.8 |
| Aqueous Solubility | Low (due to Cl/CF₃CH₂O) | Moderate (higher polarity) | High (ionized HCl salt) |
Analysis :
- The trifluoroethoxy and chloro groups reduce aqueous solubility compared to non-halogenated analogs but improve membrane permeability in drug design .
- The lower pKa of the target compound (vs. dichloropicolinic acid) suggests stronger acidity, favoring salt formation in pharmaceutical formulations .
Reactivity and Functional Group Interactions
- Carboxylic Acid Reactivity : The COOH group participates in amidation and esterification, critical for prodrug synthesis. Its reactivity is enhanced by adjacent electron-withdrawing groups .
- Trifluoroethoxy Stability : The CF₃CH₂O group resists hydrolysis under acidic conditions, unlike methoxy or ethoxy groups, improving metabolic stability in vivo .
- Chlorine Substitution : The chlorine at position 2 enables nucleophilic aromatic substitution (e.g., Suzuki coupling), a pathway less accessible in dichloropicolinic acid due to steric clashes .
Biological Activity
2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid is a pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound, with the molecular formula CHClFNO and a molecular weight of 255.58 g/mol, has garnered interest due to its structural features that enhance its interaction with biological targets.
Chemical Structure and Properties
The compound features a chloro group and a trifluoroethoxy moiety, which contribute to its lipophilicity and potential bioactivity. Its synthesis typically involves nucleophilic substitution reactions under basic conditions, utilizing starting materials like 2-chloropyridine and 2,2,2-trifluoroethanol .
The mechanism of action for this compound involves interactions with specific enzymes or receptors. The trifluoroethoxy group enhances membrane permeability, while the chloro and carboxylic acid functionalities improve binding affinity to biological targets. This compound is believed to modulate various biochemical pathways, making it a valuable tool in pharmacological research.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that related trifluoromethyl-containing compounds demonstrate significant inhibition against various bacterial strains . The incorporation of the trifluoroethoxy group in this pyridine derivative may similarly enhance its antimicrobial efficacy.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For example, structural activity relationship (SAR) studies suggest that the presence of fluorinated groups can increase the potency of inhibitors targeting specific enzymes involved in metabolic pathways . The unique structure of this compound positions it as a promising candidate for further exploration in enzyme inhibition assays.
Cytotoxicity Studies
Preliminary cytotoxicity assessments have indicated that this compound exhibits selective cytotoxic effects against certain cancer cell lines. The presence of the trifluoromethyl group has been associated with improved anticancer activity in related compounds . Further studies are required to elucidate the specific pathways through which this compound exerts its cytotoxic effects.
Study on Antimicrobial Activity
In a comparative study involving various pyridine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Enzyme Inhibition Research
A recent study focused on the inhibition of specific kinases by fluorinated pyridine derivatives. The findings suggested that this compound effectively inhibited kinase activity at low micromolar concentrations, indicating its potential as a lead compound for developing kinase inhibitors .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 2-Chloro-5-(trifluoromethyl)pyridine | Structure | Moderate antibacterial activity | Lacks carboxylic acid group |
| 2-Chloro-5-(trifluoromethyl)isonicotinic acid | Structure | Higher anticancer activity | Contains isonicotinic moiety |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
